molecular formula C16H13BrF3N5O B258450 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B258450
M. Wt: 428.21 g/mol
InChI Key: JZDJZSAGVVMYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a molecule that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine family and has been found to possess interesting pharmacological properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of CDK2 and GSK-3β. This leads to the arrest of cell cycle progression and the induction of apoptosis in cancer cells. In addition, this compound has been found to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide have been studied extensively. This compound has been found to exhibit potent antitumor activity in vitro and in vivo, as well as neuroprotective effects in animal models of neurodegenerative diseases. In addition, this compound has been found to exhibit anti-inflammatory and analgesic effects, which may have implications for the treatment of inflammatory disorders and pain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its potent inhibitory activity against CDK2 and GSK-3β, as well as its ability to modulate the activity of certain neurotransmitters. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the exploration of its potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease. Furthermore, the development of analogs of this compound with improved pharmacological properties may also be an area of future research.

Synthesis Methods

The synthesis of 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has been reported in the literature. One of the methods involves the reaction of 5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid with cyanomethyl bromide in the presence of triethylamine. The resulting intermediate is then treated with 3-bromo-1,2-dichloroethane to give the final product.

Scientific Research Applications

The potential applications of 3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide in scientific research are vast. This compound has been found to exhibit potent inhibitory activity against certain enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in the regulation of cell cycle progression and have been implicated in the development of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

Product Name

3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Molecular Formula

C16H13BrF3N5O

Molecular Weight

428.21 g/mol

IUPAC Name

3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H13BrF3N5O/c17-12-13(15(26)22-7-6-21)24-25-11(16(18,19)20)8-10(23-14(12)25)9-4-2-1-3-5-9/h1-5,10-11,24H,7-8H2,(H,22,26)

InChI Key

JZDJZSAGVVMYBJ-UHFFFAOYSA-N

Isomeric SMILES

C1C(N=C2C(=C(NN2C1C(F)(F)F)C(=O)NCC#N)Br)C3=CC=CC=C3

SMILES

C1C(N=C2C(=C(NN2C1C(F)(F)F)C(=O)NCC#N)Br)C3=CC=CC=C3

Canonical SMILES

C1C(N=C2C(=C(NN2C1C(F)(F)F)C(=O)NCC#N)Br)C3=CC=CC=C3

Origin of Product

United States

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